Dihydro Lafutidine
Overview
Description
Dihydro Lafutidine is a compound related to Lafutidine, which is a histamine H2 receptor antagonist . It has been investigated for use in conditions such as Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD) .
Synthesis Analysis
The synthesis of Lafutidine involves the use of a “suicide substrate” to control the formation of Dihydro Lafutidine . By calculating the energy barrier of the reduction reaction with a quantum chemical method and evaluating the appropriate physicochemical properties of the terminal olefins, 1-hexene was chosen as the “suicide substrate”. This method effectively reduced the impurity of Dihydro Lafutidine from 1.5% to less than 0.05% .Molecular Structure Analysis
The molecular formula of Dihydro Lafutidine is C22H31N3O4S . The structure includes a furan-2-ylmethylsulfinyl group, a piperidin-1-ylmethyl group, and a pyridin-2-yl group .Chemical Reactions Analysis
The main impurity in the synthesis of Lafutidine is Dihydro Lafutidine . The use of 1-hexene as a suicide substrate effectively inhibits the formation of Dihydro Lafutidine, demonstrating the effectiveness of suicide substrates for reducing the formation of relevant byproducts in drug production .Physical And Chemical Properties Analysis
Dihydro Lafutidine has a molecular weight of 433.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 12 .Scientific Research Applications
Gastroprotective Effects
Dihydro Lafutidine demonstrates significant gastroprotective effects. It's particularly noted for enhancing gastric mucosal blood flow and aiding in gastric mucus biosynthesis. These properties make it effective in treating various gastric conditions (Ichikawa et al., 2007).
Interaction with Human Serum Albumin
Research on Dihydro Lafutidine's interaction with human serum albumin (HSA) revealed insights into the binding mechanism of antiulcer drugs. Studies using NMR spectroscopy and other techniques showed that Dihydro Lafutidine preferentially binds to HSA, particularly at site II in the hydrophobic subdomains IIIA of HSA (Yang et al., 2016).
Helicobacter pylori Eradication
Lafutidine has been compared with other regimens for the eradication of Helicobacter pylori. Its efficacy in combination with clarithromycin and amoxicillin has been studied, showing promise as an effective treatment for H. pylori infections (Kim et al., 2008).
Stability and Degradation Studies
Stability-indicating stress degradation studies using UV spectrophotometry have been conducted on Lafutidine. These studies are important for understanding its stability under various conditions, which is crucial for its manufacturing and storage (Jadhav et al., 2013).
Drug-Polymer Miscibility
Research into the development of solid dispersion formulations of Lafutidine using hot melt extrusion techniques sheds light on drug-polymer miscibility. This is important for enhancing the therapeutic potential and oral delivery of the drug (Fule & Amin, 2014).
Pharmacodynamics in Peripheral Neuropathy
Studies have explored the efficacy of Lafutidine in treating taxane-induced peripheral neuropathy in patients with gynecological malignancies. This research highlights the potential of Lafutidine in managing specific types of neuropathy (Nagano et al., 2012).
Capsaicin-Sensitive Afferent Neurons Interaction
Lafutidine's interaction with capsaicin-sensitive afferent neurons plays a significant role in its gastroprotective action. This includes the facilitation of vasodilation in resistance arteries, highlighting its unique mechanism of action (Sugiyama et al., 2008).
Future Directions
While specific future directions for Dihydro Lafutidine are not mentioned, the use of suicide substrates in drug synthesis, as demonstrated in the synthesis of Lafutidine, shows promise for reducing impurities and improving drug production . This could be a potential area of future research and development.
properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNROJCVYGRYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445252 | |
Record name | Dihydro Lafutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Lafutidine | |
CAS RN |
118288-14-5 | |
Record name | Dihydro Lafutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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